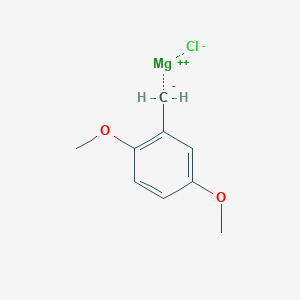

2,5-Dimethoxybenzylmagnesium chloride

Description

Context within Organometallic Chemistry and Grignard Reagents

Organometallic chemistry is the study of compounds containing at least one chemical bond between a carbon atom of an organic molecule and a metal. These compounds, known as organometallic reagents, are pivotal in modern organic synthesis. Among the most well-known and widely used organometallic reagents are the Grignard reagents. acs.orgbyjus.com

Discovered by French chemist Victor Grignard in 1900, for which he was awarded the Nobel Prize in Chemistry in 1912, Grignard reagents are organomagnesium halides with the general formula R-Mg-X, where 'R' is an organic group (alkyl or aryl), and 'X' is a halogen. acs.orgbyjus.comwikipedia.org 2,5-Dimethoxybenzylmagnesium chloride fits this general structure, with the 2,5-dimethoxybenzyl group serving as the 'R' group and chloride as the 'X'.

The key to the reactivity of Grignard reagents lies in the polarity of the carbon-magnesium bond. wikipedia.orgyoutube.com Because magnesium is less electronegative than carbon, the electron density in the bond is shifted towards the carbon atom, creating a partial negative charge on the carbon and a partial positive charge on the magnesium. This polarization effectively makes the carbon atom a potent nucleophile and a strong base, enabling it to attack electrophilic centers and form new carbon-carbon bonds. wikipedia.orgyoutube.comlibretexts.orgmnstate.edu

Grignard reagents are typically prepared by reacting an organic halide with magnesium metal in an ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), which helps to stabilize the organomagnesium compound. acs.orgbyjus.comwikipedia.org The preparation must be conducted under anhydrous conditions, as Grignard reagents react readily with protic solvents like water, which would lead to their decomposition. wikipedia.orglibretexts.org

| Property | Value |

| Chemical Name | 2,5-Dimethoxybenzylmagnesium chloride |

| CAS Number | 88185-17-5 |

| Molecular Formula | C9H11ClMgO2 |

| Synonyms | (2,5-Dimethoxyphenyl)methylmagnesium chloride |

Historical Development and Significance of Benzyl (B1604629) Grignard Reagents

The discovery of Grignard reagents revolutionized organic synthesis. acs.org Prior to their discovery, organozinc compounds were used for similar transformations but were generally less reactive and more difficult to handle. ias.ac.in Barbier, Grignard's supervisor, had initially experimented with using magnesium in a one-pot reaction, but it was Grignard's insight to prepare the organomagnesium halide separately before adding the second reactant that led to a more reliable and successful procedure. ias.ac.in

Benzyl Grignard reagents, such as 2,5-Dimethoxybenzylmagnesium chloride, are a specific subclass of Grignard reagents where the organic group is a benzyl group. They are readily prepared from the corresponding benzyl halides and magnesium turnings. thieme-connect.de Benzylmagnesium chloride and bromide are commercially available, typically as solutions in diethyl ether or THF. thieme-connect.de

The significance of benzyl Grignard reagents lies in their utility for introducing a benzyl group into a molecule. They undergo the typical reactions of Grignard reagents, including nucleophilic addition to carbonyl compounds (aldehydes, ketones, esters) and epoxides, as well as substitution reactions with certain alkyl halides. thieme-connect.de

The preparation of the precursor for 2,5-Dimethoxybenzylmagnesium chloride, which is 2,5-dimethoxybenzyl chloride, can be achieved by treating 2,5-dimethoxybenzyl alcohol with thionyl chloride. prepchem.com

| Precursor Synthesis | |

| Starting Material | 2,5-Dimethoxybenzyl alcohol |

| Reagent | Thionyl chloride |

| Product | 2,5-Dimethoxybenzyl chloride |

Overview of Synthetic Utility in Complex Molecule Construction

The specific structure of 2,5-Dimethoxybenzylmagnesium chloride, with its electron-donating methoxy (B1213986) groups on the aromatic ring, makes it a useful building block in the synthesis of certain classes of complex molecules. The methoxy groups can influence the reactivity of the reagent and can also be functionalized in subsequent synthetic steps.

A notable application of 2,5-Dimethoxybenzylmagnesium chloride is in the regiocontrolled synthesis of substituted and annulated 1,4-dimethoxynaphthalenes. researchgate.net These naphthalene derivatives are important precursors for 1,4-naphthoquinone systems, which are found in various natural products and pharmacologically active compounds. researchgate.net

In this synthetic route, 2,5-Dimethoxybenzylmagnesium chloride undergoes a regioselective 1,2-addition to α-oxoketene dithioacetals. researchgate.net The resulting alcohol intermediate is then subjected to a cycloaromatization reaction, typically assisted by a Lewis acid such as boron trifluoride etherate (BF3·OEt2), to yield the desired 1,4-dimethoxynaphthalene structure. researchgate.net

| Synthesis of 1,4-Dimethoxynaphthalenes | |

| Grignard Reagent | 2,5-Dimethoxybenzylmagnesium chloride |

| Electrophile | Acyclic or cyclic α-oxoketene dithioacetals |

| Key Steps | 1. Regioselective 1,2-addition |

| 2. BF3·OEt2 assisted cycloaromatization | |

| Product Class | Substituted and annulated 1,4-dimethoxynaphthalenes |

This methodology provides an efficient and controlled way to construct complex polycyclic aromatic systems, highlighting the utility of specialized Grignard reagents like 2,5-Dimethoxybenzylmagnesium chloride in modern organic synthesis.

Structure

3D Structure of Parent

Properties

IUPAC Name |

magnesium;2-methanidyl-1,4-dimethoxybenzene;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11O2.ClH.Mg/c1-7-6-8(10-2)4-5-9(7)11-3;;/h4-6H,1H2,2-3H3;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLWKOAPUAURJGO-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)[CH2-].[Mg+2].[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClMgO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,5 Dimethoxybenzylmagnesium Chloride

Precursor Synthesis and Halide Functionalization

Synthesis of 2,5-Dimethoxybenzyl Halides from Corresponding Alcohols

A common and effective method for the synthesis of 2,5-dimethoxybenzyl halides is the conversion of 2,5-dimethoxybenzyl alcohol. This transformation can be achieved through various halogenating agents.

For the preparation of 2,5-dimethoxybenzyl chloride, thionyl chloride (SOCl₂) is a frequently utilized reagent. The reaction is typically carried out in an inert solvent such as dichloromethane (B109758). prepchem.comprepchem.com In one documented procedure, thionyl chloride is added dropwise to a solution of 2,5-dimethoxybenzyl alcohol in dichloromethane under a nitrogen atmosphere, often at a reduced temperature (e.g., in an ice bath) to control the exothermic nature of the reaction. prepchem.com The reaction mixture is then stirred at room temperature to ensure complete conversion.

To neutralize the hydrochloric acid generated as a byproduct and to drive the reaction to completion, a base such as pyridine (B92270) or 2,4,6-collidine can be added to the reaction mixture. prepchem.com The use of 2,4,6-collidine in methylene (B1212753) chloride has been reported to give a crystalline residue of 2,5-dimethoxybenzyl chloride after workup. prepchem.com The workup procedure generally involves washing the organic layer with an acidic solution, followed by water, and then drying over a suitable drying agent like magnesium sulfate.

| Reactant | Reagent | Solvent | Base (optional) | Temperature |

| 2,5-Dimethoxybenzyl alcohol | Thionyl chloride | Dichloromethane | - | 0°C to room temperature |

| 2,5-Dimethoxybenzyl alcohol | Thionyl chloride | Methylene chloride | 2,4,6-Collidine | Room temperature |

| 2,5-Dimethoxybenzyl alcohol | Thionyl chloride | Diethyl ether | Pyridine | 0°C to room temperature |

This table provides a summary of common reaction conditions for the synthesis of 2,5-dimethoxybenzyl chloride from its corresponding alcohol.

Halogen Exchange Reactions for Precursor Generation

Halogen exchange reactions, most notably the Finkelstein reaction, provide an alternative route to synthesize different 2,5-dimethoxybenzyl halides from an existing one. This method is particularly useful for preparing iodides and bromides from the more readily available chloride. The Finkelstein reaction is an SN2 process that involves treating an alkyl halide with an alkali metal halide in a suitable solvent. organic-chemistry.org

For instance, 2,5-dimethoxybenzyl chloride can be converted to 2,5-dimethoxybenzyl iodide by reacting it with sodium iodide in a solvent like acetone. The success of this reaction is driven by the precipitation of sodium chloride from the acetone, which shifts the equilibrium towards the formation of the desired iodide. A similar principle applies to the synthesis of the corresponding bromide using sodium bromide. While specific literature on the Finkelstein reaction for 2,5-dimethoxybenzyl chloride is not abundant, the general reactivity of benzyl (B1604629) halides in such transformations is well-established. A patent for the synthesis of 2,4-dimethoxybenzylamine (B23717) describes the reaction of 2,4-dimethoxybenzyl chloride with sodium iodide in a solvent such as acetone, methanol, or ethanol, demonstrating the applicability of this method to closely related substrates. google.com

Formation of 2,5-Dimethoxybenzylmagnesium Chloride (Grignard Reaction)

The core of the synthesis is the formation of the Grignard reagent itself, which involves the reaction of 2,5-dimethoxybenzyl chloride with magnesium metal. This is an oxidative addition reaction where the magnesium inserts into the carbon-halogen bond.

Reaction Conditions and Optimal Solvent Systems (e.g., Tetrahydrofuran)

The formation of Grignard reagents is highly sensitive to the reaction conditions, particularly the choice of solvent. Ethereal solvents are essential as they solvate and stabilize the forming organomagnesium species. Tetrahydrofuran (B95107) (THF) and diethyl ether are the most commonly used solvents for this purpose. utexas.edubyjus.com THF is often preferred due to its higher boiling point and better solvating ability for many organomagnesium compounds. thermofishersci.in For the preparation of benzylmagnesium chloride, THF is a common solvent choice. thieme-connect.de

The reaction is typically initiated by adding a solution of the benzyl halide to a suspension of magnesium turnings in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from quenching the highly reactive Grignard reagent. The reaction is exothermic and may require cooling to maintain control. In some cases, gentle heating may be necessary to initiate the reaction. youtube.com The concentration of the reagents is also a critical factor, as excessively high concentrations can lead to side reactions, such as Wurtz coupling, where two benzyl groups couple to form 1,2-bis(2,5-dimethoxyphenyl)ethane. A study on the Grignard reaction of benzyl chloride in different ether solvents highlighted that THF can sometimes lead to a higher proportion of this Wurtz coupling byproduct compared to diethyl ether or 2-methyltetrahydrofuran (B130290). researchgate.net

Mechanistic Considerations of Oxidative Addition to Magnesium

The mechanism of Grignard reagent formation is generally understood to involve radical intermediates, although it is not a radical chain reaction. utexas.edu The initial and rate-determining step is a single electron transfer (SET) from the magnesium metal surface to the antibonding orbital of the carbon-halogen bond of the 2,5-dimethoxybenzyl chloride. This results in the formation of a benzyl radical and a magnesium-halide radical cation (Mg⁺·Cl⁻). These two species then rapidly combine at the magnesium surface to form the Grignard reagent, 2,5-dimethoxybenzylmagnesium chloride. utexas.edu

The presence of two electron-donating methoxy (B1213986) groups on the benzene (B151609) ring can influence this process. These groups can stabilize the benzylic radical intermediate through resonance, which may facilitate its formation. However, the electron-rich nature of the aromatic ring does not directly participate in the oxidative addition itself. The reaction remains a surface phenomenon, with the reactivity largely dictated by the strength of the carbon-halogen bond and the state of the magnesium surface.

Influence of Magnesium Activation and Additives on Reagent Formation

A significant challenge in Grignard reagent synthesis is the passivating layer of magnesium oxide that forms on the surface of the magnesium metal, which can inhibit the reaction. byjus.com Therefore, activation of the magnesium is often necessary to expose a fresh, reactive metal surface. Several methods can be employed for this purpose:

Fundamental Reactivity and Mechanistic Investigations of 2,5 Dimethoxybenzylmagnesium Chloride

Nucleophilic Character and Polarity of the Carbon-Magnesium Bond

Addition Reactions to Electrophilic Substrates

The stereoelectronic profile of 2,5-dimethoxybenzylmagnesium chloride plays a critical role in directing the outcome of its addition reactions. The electronic influence of the two methoxy (B1213986) substituents on the aromatic ring and the steric hindrance around the benzylic carbon atom govern the regio- and stereoselectivity of the nucleophilic attack.

In reactions with substituted carbonyl compounds, the approach of the bulky 2,5-dimethoxybenzyl group is sensitive to the steric environment of the electrophile. Furthermore, benzylmagnesium halides, in general, are known to sometimes participate in unexpected reaction pathways, such as rearrangements. nih.govbeilstein-journals.org For instance, studies on unsubstituted benzylmagnesium chloride reacting with carbohydrate aldehydes have shown that a benzyl (B1604629) to o-tolyl rearrangement can occur, with the product ratio being dependent on reaction conditions like temperature and the specific halide used (chloride vs. bromide). nih.govresearchgate.net This rearrangement is proposed to proceed through a trienic magnesium alkoxide intermediate. beilstein-journals.org While specific studies on the 2,5-dimethoxy derivative were not found, the principle illustrates that the initial addition product may not always be the one that is isolated, highlighting the importance of stereoelectronic effects and reaction conditions in determining the final chemical structure.

A quintessential reaction of 2,5-dimethoxybenzylmagnesium chloride is its nucleophilic addition to the electrophilic carbon of a carbonyl group in aldehydes and ketones. byjus.comlibretexts.org The partial positive charge on the carbonyl carbon makes it a prime target for the nucleophilic benzylic carbon of the Grignard reagent. libretexts.orgmasterorganicchemistry.com This reaction is a powerful and versatile method for carbon-carbon bond formation, leading directly to the synthesis of complex alcohols. libretexts.org

The general outcome of the reaction is predictable based on the starting carbonyl compound:

Addition to formaldehyde (B43269) yields a primary alcohol. libretexts.org

Addition to other aldehydes yields secondary alcohols. libretexts.org

Addition to ketones yields tertiary alcohols. libretexts.orglibretexts.org

This reactivity pattern allows for the targeted synthesis of specific alcohol classes.

Table 1: Products from the Reaction of 2,5-Dimethoxybenzylmagnesium Chloride with Carbonyl Compounds

| Carbonyl Substrate | General Structure | Resulting Alcohol Class |

| Formaldehyde | H₂C=O | Primary (1°) |

| Aldehyde | R-CHO | Secondary (2°) |

| Ketone | R-CO-R' | Tertiary (3°) |

This table illustrates the general products formed from the nucleophilic addition of a Grignard reagent like 2,5-dimethoxybenzylmagnesium chloride to different classes of carbonyl compounds.

The reaction between 2,5-dimethoxybenzylmagnesium chloride and a carbonyl compound, followed by an acidic workup, results in the formation of an alcohol. libretexts.org The initial addition of the Grignard reagent across the carbon-oxygen double bond produces a tetrahedral magnesium alkoxide intermediate. libretexts.orgmasterorganicchemistry.com This intermediate is then protonated in a subsequent step, typically by adding a dilute acid like aqueous ammonium (B1175870) chloride (NH₄Cl) or dilute hydrochloric acid (HCl), to yield the final alcohol product. libretexts.orgyoutube.com The 2,5-dimethoxybenzyl group from the Grignard reagent becomes a new substituent on the carbon atom that was originally part of the carbonyl group.

The mechanism of the addition of 2,5-dimethoxybenzylmagnesium chloride to a carbonyl compound involves several distinct steps:

Lewis Acid-Base Coordination: The magnesium atom (as MgCl⁺) of the Grignard reagent acts as a Lewis acid and coordinates with a lone pair of electrons on the highly electronegative carbonyl oxygen. libretexts.org This coordination polarizes the C=O bond further, increasing the partial positive charge on the carbonyl carbon and enhancing its electrophilicity. libretexts.org

Nucleophilic Attack: The nucleophilic benzylic carbon of the 2,5-dimethoxybenzyl group attacks the now highly electrophilic carbonyl carbon. byjus.comyoutube.com This step forms a new carbon-carbon single bond. Simultaneously, the π-electrons of the C=O bond move to the oxygen atom, which already holds the coordinated magnesium halide. libretexts.org This results in the formation of a tetrahedral magnesium alkoxide intermediate. masterorganicchemistry.comyoutube.com

Protonation (Workup): In a separate final step, a proton source (such as H₃O⁺ from a dilute acid) is added to the reaction mixture. libretexts.org The negatively charged oxygen of the alkoxide intermediate is protonated, yielding the final alcohol product and a magnesium salt byproduct, such as Mg(OH)Cl. libretexts.org

Some research suggests the mechanism can proceed through a six-membered ring transition state, particularly with ketones, involving multiple molecules of the Grignard reagent. byjus.com

Beyond carbonyls, 2,5-dimethoxybenzylmagnesium chloride can react with other electrophilic functional groups containing carbon-heteroatom multiple bonds, such as nitriles (C≡N) and imines (C=N).

Reactivity with Nitriles: Grignard reagents add to the electrophilic carbon of a nitrile. libretexts.org The initial reaction between 2,5-dimethoxybenzylmagnesium chloride and a nitrile forms an imine salt intermediate after the nucleophilic attack. libretexts.org This intermediate is not typically isolated but is subjected to aqueous hydrolysis. The hydrolysis of the imine salt yields a ketone, where the 2,5-dimethoxybenzyl group and the R-group from the nitrile (R-C≡N) are now bonded to what was the nitrile carbon, which becomes a carbonyl carbon. libretexts.orglibretexts.org

Reactions with Esters and Acid Chlorides

The reaction of Grignard reagents with esters and acid chlorides represents a fundamental and widely utilized method for the formation of carbon-carbon bonds, leading to the synthesis of ketones and tertiary alcohols. In the context of 2,5-dimethoxybenzylmagnesium chloride, while specific and detailed mechanistic studies on its reactions with various esters and acid chlorides are not extensively documented in publicly available literature, its reactivity can be inferred from the general behavior of benzylmagnesium halides and related Grignard reagents.

The reaction of a Grignard reagent with an ester typically proceeds in a two-step manner. The initial step involves the nucleophilic addition of the Grignar's carbanionic carbon to the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses to eliminate the alkoxy group, yielding a ketone. If the ketone is the desired product, the reaction must be carefully controlled, often by using a limited amount of the Grignard reagent and low temperatures, to prevent a second addition. However, in many cases, the newly formed ketone is more reactive than the starting ester towards the Grignard reagent. Consequently, a second equivalent of the Grignard reagent readily adds to the ketone, leading to a different tetrahedral intermediate which, upon acidic workup, yields a tertiary alcohol.

Similarly, acid chlorides are highly reactive towards Grignard reagents. The reaction mechanism is analogous to that with esters, involving a nucleophilic acyl substitution. The Grignard reagent adds to the carbonyl group, and the resulting tetrahedral intermediate expels the chloride ion, a good leaving group, to form a ketone. As with esters, the subsequent reaction of the ketone with another equivalent of the Grignard reagent can occur, producing a tertiary alcohol. The high reactivity of acid chlorides often makes it challenging to isolate the ketone intermediate, especially when using highly reactive Grignard reagents.

In the specific case of 2,5-dimethoxybenzylmagnesium chloride, its reaction with esters or acid chlorides would be expected to follow these general pathways. The presence of the two methoxy groups on the benzene (B151609) ring may exert some electronic and steric effects on the reactivity of the Grignard reagent, but the fundamental course of the reaction should remain the same. A notable study has reported the regioselective 1,2-addition of 2,5-dimethoxybenzylmagnesium chloride to α-oxoketene dithioacetals, which underscores its potent nucleophilic character and its utility in constructing complex molecular frameworks. researchgate.netresearchgate.net

Due to the lack of specific experimental data in the literature for the reactions of 2,5-dimethoxybenzylmagnesium chloride with common esters and acid chlorides, a detailed data table of specific substrates, reaction conditions, and yields cannot be provided at this time. Further experimental investigations are required to fully characterize these reactions.

Rearrangement Pathways and Equilibrium Studies

The study of rearrangement pathways and equilibria is crucial for understanding the stability and reactivity of organometallic compounds like Grignard reagents. For benzylmagnesium halides, these phenomena can be particularly complex.

The Grignard addition to a carbonyl group is generally considered to be an irreversible process. However, for certain types of Grignard reagents, particularly those that can form stabilized carbanions, the reverse reaction, known as a retro-Grignard addition, can occur under specific conditions. This equilibrium can have significant implications for the outcome of a reaction, potentially leading to mixtures of products.

While specific studies on the retro-Grignard reactions of 2,5-dimethoxybenzylmagnesium chloride are not found in the reviewed literature, research on the parent benzylmagnesium chloride has provided insights into this phenomenon. It has been demonstrated that the addition of benzylmagnesium chloride to sterically hindered ketones can be reversible. This reversibility was confirmed through crossover experiments where the benzyl group and the ketone moiety were exchanged with other substrates. The reversibility of the addition of benzyl Grignard reagents is a significant finding, as it was previously thought to be a characteristic primarily of allylic Grignard reagents.

The propensity for a retro-Grignard reaction to occur is influenced by several factors, including the steric hindrance around the carbonyl group and the stability of the resulting Grignard reagent. The 2,5-dimethoxybenzyl group, with its potential for electronic stabilization from the methoxy groups, might influence the position of the equilibrium in such reactions. However, without specific experimental data for 2,5-dimethoxybenzylmagnesium chloride, any discussion remains speculative.

Beyond the retro-Grignard reaction, other intramolecular rearrangements can occur with benzyl Grignard reagents. One of the well-documented rearrangements is the "abnormal" reaction of benzylmagnesium chloride with certain electrophiles, leading to the formation of o-tolyl products. nih.gov This rearrangement is believed to proceed through a six-membered ring transition state.

The reaction of benzylmagnesium halides with certain aldehydes, for instance, can yield a mixture of the expected benzyl carbinol and the rearranged o-tolyl carbinol. nih.gov The ratio of these products can be influenced by factors such as the nature of the halogen in the Grignard reagent and the reaction conditions. nih.gov

There are no specific studies in the available literature that investigate such intramolecular rearrangements for 2,5-dimethoxybenzylmagnesium chloride. The presence of the methoxy groups at the 2- and 5-positions of the benzyl ring would likely have a significant impact on the electronic and steric environment of the molecule, which could either facilitate or hinder potential rearrangement pathways. For example, the methoxy group at the ortho position could potentially influence the formation of the cyclic transition state required for the rearrangement to an o-tolyl-type product. Further research is needed to explore the possibility and nature of any intramolecular rearrangements specific to 2,5-dimethoxybenzylmagnesium chloride.

Applications in Advanced Organic Synthesis and Complex Molecule Construction

Carbon-Carbon Bond Formation Strategies

The primary application of 2,5-Dimethoxybenzylmagnesium chloride in organic synthesis is as a potent carbon nucleophile. The reagent readily participates in reactions with a wide array of electrophiles to form new carbon-carbon bonds, enabling the construction of more complex molecular architectures.

As a strong nucleophile, 2,5-Dimethoxybenzylmagnesium chloride reacts with various electrophiles to introduce the 2,5-dimethoxybenzyl moiety onto different molecular scaffolds. This classic Grignard reactivity is fundamental to building substituted aromatic systems. For instance, its reaction with aldehydes and ketones yields secondary and tertiary alcohols, respectively, which can be further transformed. Due to the high reactivity of Grignard reagents, they are sensitive to even mildly acidic groups and can add to carbonyls and other oxidative functionalities, which necessitates careful substrate and reaction planning. wikipedia.org The electron-donating nature of the two methoxy (B1213986) groups on the benzene (B151609) ring increases the nucleophilicity of the benzylic carbon, making it particularly effective in these additions.

A sophisticated application of benzylic Grignard reagents, including the 2,5-dimethoxy substituted variant, is in annulation reactions, where a new aromatic ring is constructed onto a substrate. This multi-step process often involves an initial addition followed by a cyclization and aromatization sequence.

Research has shown that benzylic Grignard reagents can undergo regioselective addition to α-oxoketene dithioacetals. ias.ac.in These substrates possess two electrophilic sites: the carbonyl carbon and the β-carbon of the α,β-unsaturated system. The addition of a benzylic Grignard reagent, such as 2,5-Dimethoxybenzylmagnesium chloride, typically occurs in a 1,2-fashion, attacking the carbonyl carbon. ias.ac.inepa.gov This regioselectivity is influenced by factors like the substituents on the benzyl (B1604629) group and the nature of the metal. ias.ac.in The reaction with oxygenated benzylmagnesium halides, like the title compound, proceeds via this 1,2-addition pathway to yield the corresponding carbinol adducts. epa.gov This step is crucial as it sets the stage for the subsequent ring-forming reaction.

Following the 1,2-addition, the resulting carbinol intermediate can be induced to cyclize. A common and effective method for this transformation is through the use of a Lewis acid catalyst, such as boron trifluoride etherate (BF₃·OEt₂). ias.ac.in The Lewis acid activates the hydroxyl group of the carbinol, facilitating its elimination as water and promoting an intramolecular electrophilic attack from the electron-rich dimethoxybenzyl ring onto the dithioacetal-derived portion of the molecule. This cyclization, followed by aromatization (often involving the loss of a thiol moiety), leads to the formation of polycyclic aromatic compounds like substituted naphthalenes and phenanthrenes. ias.ac.in The preparation of dithioacetals themselves is typically achieved by the condensation of an aldehyde with a dithiol, a reaction also often catalyzed by a Lewis acid. wikipedia.org

Annulation Routes and Cycloaromatization Reactions

Cross-Coupling Methodologies Involving 2,5-Dimethoxybenzylmagnesium Chloride

Cross-coupling reactions are a cornerstone of modern organic synthesis, and Grignard reagents are key participants in one of the earliest and most important examples of this reaction class.

The Kumada cross-coupling reaction, reported independently by the groups of Kumada and Corriu in 1972, forges a carbon-carbon bond between an organomagnesium reagent (Grignard reagent) and an organic halide, catalyzed by a transition metal, typically nickel or palladium. wikipedia.orgorganic-chemistry.org 2,5-Dimethoxybenzylmagnesium chloride can serve as the nucleophilic partner in these reactions, coupling with various aryl, heteroaryl, or vinyl halides to produce complex diarylmethane structures and other substituted aromatics.

The choice of catalyst and ligands is critical for a successful Kumada coupling. Both palladium and nickel-based systems are widely used. wikipedia.org

Palladium-based Catalysts: The generally accepted mechanism for palladium-catalyzed couplings involves the oxidative addition of the Pd(0) catalyst to the organic halide, followed by transmetalation with the Grignard reagent, and finally, reductive elimination to yield the product and regenerate the catalyst. wikipedia.org For couplings involving secondary benzylic electrophiles with Grignard reagents, palladium catalysts supported by specific ligands like Xantphos have been shown to minimize side reactions such as β-hydride elimination. acs.org

Nickel-based Catalysts: Nickel catalysts are often preferred for their economic and reactivity advantages. organic-chemistry.org For the coupling of benzylic substrates with aryl Grignard reagents, complexes such as (dppe)NiCl₂ (dppe = 1,2-bis(diphenylphosphino)ethane) have proven to be optimal. acs.orgnih.gov The catalytic cycle with nickel is believed to involve an initial reduction of the Ni(II) precatalyst by the Grignard reagent to an active Ni(0) species. nih.gov Some studies also propose mechanisms involving Ni(I)-Ni(III) catalytic cycles. rhhz.net

The table below summarizes representative catalytic systems used in Kumada couplings relevant to benzylic Grignard reagents.

| Catalyst Type | Example Catalyst/Precatalyst | Typical Ligand | Coupling Partners | Reference |

|---|---|---|---|---|

| Palladium | Pd(PPh₃)₄ | Triphenylphosphine | Aryl/Vinyl Halides + Aryl Grignards | arkat-usa.org |

| Palladium | Not specified | Xantphos | Secondary Benzylic Bromides + Aryl Grignards | acs.org |

| Nickel | Ni(dppe)Cl₂ | dppe | Benzylic Ethers/Sulfonamides + Aryl Grignards | acs.orgnih.gov |

| Nickel | NiCl₂·(H₂O)₁.₅ | Ligand-free | Aryl Bromides + tert-Butyl Grignards | rhhz.net |

The functional group tolerance of Kumada couplings can be limited due to the high reactivity of the Grignard reagent. wikipedia.org However, the development of new catalysts and reaction conditions continues to expand the scope and utility of this powerful C-C bond-forming reaction.

Other Transition Metal-Catalyzed Cross-Couplings (e.g., Negishi Coupling variants)

2,5-Dimethoxybenzylmagnesium chloride, as a Grignard reagent, is a potent carbon nucleophile. While it is directly applicable in Kumada coupling, its utility can be extended to other important cross-coupling reactions, most notably the Negishi coupling. The Negishi reaction involves the palladium- or nickel-catalyzed coupling of an organozinc compound with an organic halide or triflate. wikipedia.orgorganic-chemistry.org

To be used in a Negishi reaction, the Grignard reagent, 2,5-dimethoxybenzylmagnesium chloride, would first undergo a transmetalation step with a zinc halide (e.g., ZnCl₂). This in situ process generates the corresponding 2,5-dimethoxybenzylzinc halide, the active organozinc nucleophile required for the Negishi catalytic cycle.

The general scheme is as follows:

Transmetalation: Ar-MgX + ZnX'₂ → Ar-ZnX' + MgXX'

Cross-Coupling: Ar-ZnX' + R-X'' --(Pd or Ni catalyst)--> Ar-R

This two-step, one-pot procedure allows the versatile reactivity of Grignard reagents to be harnessed within the broad scope and high functional group tolerance of the Negishi coupling. wikipedia.orgorgsyn.org The reaction is valued for its ability to form C(sp³)–C(sp²), C(sp²)–C(sp²), and other carbon-carbon bonds, making it a cornerstone in the synthesis of complex molecules. wikipedia.org Nickel-catalyzed variants are also common, particularly for coupling with alkyl electrophiles. wikipedia.orgorganic-chemistry.org

Beyond Negishi coupling, the principle of transmetalation allows benzyl Grignard reagents to participate in other related cross-coupling methodologies. For instance, iron-catalyzed cross-coupling reactions, which are gaining traction due to the low cost and low toxicity of iron, effectively couple Grignard reagents with organic halides. researchgate.netbris.ac.uk Similarly, chromium-catalyzed reactions have been developed for the efficient C(sp²)–C(sp³) cross-coupling of Grignard reagents with substrates like halo-quinolines. researchgate.net The choice of transition metal catalyst (e.g., Palladium, Nickel, Iron, Chromium) is crucial and depends on the specific substrates and desired outcome. bris.ac.uknih.govethz.ch

Ligand Effects on Reactivity and Selectivity in Cross-Coupling

The success of transition metal-catalyzed cross-coupling reactions involving 2,5-dimethoxybenzylmagnesium chloride is critically dependent on the choice of ligands coordinated to the metal center. Ligands are not passive spectators; they actively influence the catalyst's stability, reactivity, and selectivity by modulating the electronic and steric properties of the metal. nih.govnih.gov

Key Ligand Effects:

Reaction Rate: Electron-rich and sterically bulky ligands, such as the dialkylbiarylphosphines developed by Buchwald (e.g., XPhos, CPhos) or certain N-heterocyclic carbenes (NHCs), can significantly accelerate the key steps of the catalytic cycle, namely oxidative addition and reductive elimination. nih.govnih.govresearchgate.net This leads to higher catalyst turnover frequencies and allows reactions to proceed under milder conditions.

Selectivity: In substrates with multiple reactive sites, the ligand can dictate the regioselectivity of the coupling. For instance, in dihalogenated heteroarenes, changing the ligand system can switch the reaction site from one position to another. nih.govwhiterose.ac.uk For C(sp³)-hybridized reagents like 2,5-dimethoxybenzylmagnesium chloride, a major challenge is preventing side reactions like β-hydride elimination. Judicious ligand selection, such as using the CPhos ligand in certain Negishi couplings, can suppress this undesired pathway and favor the formation of the intended cross-coupled product over isomers. nih.gov

Catalyst Stability and Scope: The development of specialized ligands has broadened the scope of cross-coupling to include less reactive electrophiles, such as aryl chlorides. nih.govresearchgate.net Bidentate ligands can also enhance catalyst stability by preventing the formation of inactive metal species. nih.gov

The table below summarizes the roles of different ligand types in cross-coupling reactions relevant to benzyl Grignard reagents.

| Ligand Type | Examples | Key Effects on Cross-Coupling | Citation |

| Monodentate Phosphines | Triphenylphosphine (PPh₃), Tri-tert-butylphosphine | Classic ligands; bulky phosphines increase reaction rates and scope. | wikipedia.orgnih.gov |

| Biaryl Phosphines | XPhos, SPhos, CPhos | Highly effective for coupling challenging substrates, including aryl chlorides and secondary alkyl groups; suppress side reactions. | wikipedia.orgnih.govmdpi.com |

| Bidentate Phosphines | BINAP, dppf | Enhance catalyst stability and accelerate reactions by preventing dimer formation. | wikipedia.orgnih.gov |

| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Strong electron-donating ligands that create highly active catalysts for coupling aryl chlorides. | researchgate.netnih.gov |

| Bipyridines | 4,4′-Di-tert-butyl-2,2′-bipyridine | Used in nickel- and chromium-catalyzed reactions to control reactivity and selectivity. | researchgate.netnih.gov |

Role as a Precursor for Protecting Group Introduction in Synthesis

The 2,5-dimethoxybenzyl (DMB) moiety is a valuable acid-labile protecting group in organic synthesis. While the Grignard reagent 2,5-dimethoxybenzylmagnesium chloride is primarily a tool for forming carbon-carbon bonds, it serves as a key precursor for introducing the DMB framework into a molecule, which can then function as a protecting group for a nearby functional group in subsequent synthetic steps.

The utility of the DMB group stems from the electron-donating nature of its two methoxy substituents. These groups destabilize the benzylic carbocation that forms upon acid-catalyzed cleavage, making the deprotection step significantly easier compared to an unsubstituted benzyl group. The 2,4-dimethoxybenzyl (2,4-DMB) and 3,4-dimethoxybenzyl (3,4-DMB) analogues are well-studied protecting groups, particularly for alcohols, phenols, and the side-chain amides of asparagine and glutamine in peptide synthesis. chem-station.comwustl.edunih.gov The 2,5-DMB group functions on the same principle.

Deprotection is typically achieved under mild acidic conditions (e.g., with trifluoroacetic acid) or through oxidation (e.g., with DDQ), conditions that leave many other protecting groups intact, thereby enabling orthogonal synthesis strategies. chem-station.combme.hu

Methodologies for Installing the 2,5-Dimethoxybenzyl (DMB) Protecting Group

While 2,5-dimethoxybenzylmagnesium chloride is used to construct the carbon skeleton, the direct protection of heteroatoms (like oxygen or nitrogen) to install the DMB group typically proceeds via other derivatives of 2,5-dimethoxybenzyl alcohol. The choice of method depends on the functional group to be protected.

Protection of Alcohols and Phenols: The most common method is a Williamson ether synthesis, where an alkoxide or phenoxide is reacted with 2,5-dimethoxybenzyl chloride (or bromide) in the presence of a base like sodium hydride (NaH).

Protection of Amides: In peptide synthesis, the side-chain amides of glutamine or asparagine can be protected with a DMB group. wustl.edunih.gov This is often accomplished by reacting the Nα-protected amino acid with 2,5-dimethoxybenzylamine (B130776) using a coupling reagent. wustl.edu

Acid-Catalyzed Protection: For base-sensitive substrates, the DMB group can be installed under acidic conditions using 2,5-dimethoxybenzyl trichloroacetimidate. This reagent reacts with alcohols in the presence of a catalytic amount of a Lewis or Brønsted acid. chem-station.com

The role of the Grignard reagent, 2,5-dimethoxybenzylmagnesium chloride, is therefore not direct protection but rather the synthesis of advanced intermediates containing the 2,5-dimethoxybenzyl scaffold, which may then be carried through a synthetic sequence where the DMB moiety serves its protective function.

Orthogonal Deprotection Strategies in Multi-step Synthesis

Orthogonal protection is a cornerstone of modern multi-step synthesis, allowing for the selective removal of one protecting group in the presence of others. nih.govnih.gov The 2,5-dimethoxybenzyl (DMB) group is an excellent participant in such strategies due to its unique cleavage conditions. rsc.org

The DMB group is labile to acidic and oxidative conditions, which makes it orthogonal to many other common protecting groups.

Deprotection Conditions for DMB:

Acidic Cleavage: The DMB group is readily removed by treatment with moderately strong acids like trifluoroacetic acid (TFA), often in dichloromethane (B109758) (DCM) as a solvent. bme.hursc.org The presence of a scavenger, such as anisole, is sometimes used to trap the released DMB carbocation. bme.hu

Oxidative Cleavage: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is highly effective for cleaving DMB ethers. chem-station.com The reaction proceeds via formation of a charge-transfer complex and is typically selective for DMB over other benzyl-type ethers that are less electron-rich, such as the p-methoxybenzyl (PMB) or unsubstituted benzyl (Bn) groups. chem-station.com

This reactivity profile allows for selective deprotection in complex molecules, as illustrated in the table below.

| Protecting Group | Cleavage Conditions | Orthogonal to DMB? |

| 2,5-Dimethoxybenzyl (DMB) | TFA, DDQ | - |

| Benzyl (Bn) | H₂, Pd/C (Hydrogenolysis) | Yes |

| tert-Butyldimethylsilyl (TBDMS) | F⁻ (e.g., TBAF) | Yes |

| Fmoc (for amines) | Base (e.g., Piperidine) | Yes |

| Boc (for amines) | Stronger Acid (e.g., HCl) or higher TFA concentration/time | Potentially, with careful condition control |

| Levulinoyl (Lev) ester | Hydrazine | Yes |

The ability to remove the DMB group without affecting groups sensitive to hydrogenolysis, fluoride, or basic conditions makes it a versatile tool for the strategic assembly of complex natural products and other organic molecules. nih.gov

Stereochemical Control and Stereoselective Transformations

Induction of Chirality in Reactions with Prochiral Substrates

There is no available research specifically documenting the induction of chirality in reactions of 2,5-Dimethoxybenzylmagnesium chloride with prochiral substrates, such as aldehydes or ketones. The typical approach for such a transformation would involve the reaction of the Grignard reagent with a prochiral carbonyl compound, where the two faces of the carbonyl are enantiotopic. In the absence of any chiral influence, this would result in a racemic mixture of the corresponding alcohol. Asymmetric induction would require the presence of a chiral auxiliary or a chiral ligand that complexes with the magnesium atom, thereby creating a chiral environment and favoring the attack on one of the prochiral faces over the other. taylorfrancis.com Without experimental data, any discussion of the potential enantiomeric excess (e.e.) or the factors influencing stereoselectivity for this specific reagent would be purely speculative.

Diastereoselective Grignard Additions

No studies were found that investigate the diastereoselective addition of 2,5-Dimethoxybenzylmagnesium chloride to chiral substrates. Such reactions are governed by the inherent chirality of the substrate, which directs the incoming nucleophile to one of the diastereotopic faces of the electrophilic center. The stereochemical outcome is often predicted by models such as Cram's rule, the Felkin-Anh model, or the chelation-control model, depending on the substrate's structure. The steric bulk and electronic properties of both the Grignard reagent and the substrate play a crucial role in determining the diastereomeric ratio (d.r.) of the products. nih.gov However, without specific examples involving 2,5-Dimethoxybenzylmagnesium chloride, no concrete data on its facial selectivity or the resulting diastereomeric ratios can be provided.

Enantioselective Methodologies (e.g., Chiral Ligand-Mediated Reactions)

The development of enantioselective methodologies for Grignard reagents typically involves the in-situ formation of a chiral complex by adding a stoichiometric or catalytic amount of a chiral ligand. Ligands such as (-)-sparteine, bis(oxazoline) (BOX) ligands, and TADDOLs have been used with other Grignard reagents to achieve high levels of enantioselectivity in additions to various electrophiles. nih.gov These ligands coordinate to the magnesium center, creating a rigid and well-defined chiral environment that dictates the trajectory of the nucleophilic attack. The search for literature detailing the use of such chiral ligands with 2,5-Dimethoxybenzylmagnesium chloride did not yield any results. Consequently, there is no information on optimized reaction conditions, ligand screening, or the achievable enantiomeric excesses for this specific reagent.

Kinetic Resolution Applications in Synthesis

Kinetic resolution is a technique used to separate a racemic mixture by reacting it with a chiral reagent or catalyst that preferentially reacts with one enantiomer over the other, leaving the unreacted substrate enriched in the slower-reacting enantiomer. While Grignard reagents can be employed in kinetic resolution processes, for instance, in the acylation of racemic secondary alcohols catalyzed by a chiral diamine, no publications were found that utilize 2,5-Dimethoxybenzylmagnesium chloride for this purpose. The successful application of this reagent in a kinetic resolution would depend on its ability to effectively discriminate between the two enantiomers of a racemic substrate, a property that has not been experimentally documented.

Theoretical and Computational Chemistry Studies

Electronic Structure and Bonding Analysis of the Organomagnesium Center

The electronic structure and the nature of the carbon-magnesium (C-Mg) bond are fundamental to understanding the reactivity of Grignard reagents. Computational studies, typically employing density functional theory (DFT), are instrumental in elucidating these features.

For a molecule like 2,5-Dimethoxybenzylmagnesium chloride, the organomagnesium center is characterized by a highly polar covalent bond between the benzylic carbon and the magnesium atom. The significant difference in electronegativity between carbon and magnesium results in a partial negative charge on the carbon and a partial positive charge on the magnesium, making the benzylic carbon a potent nucleophile. acs.org The magnesium atom, in turn, is coordinated to the chlorine atom and typically to solvent molecules, most commonly tetrahydrofuran (B95107) (THF), which play a crucial role in stabilizing the Grignard reagent. nih.gov

Computational studies on analogous systems, such as phenylmagnesium chloride, provide valuable insights into the geometric and electronic parameters that can be extrapolated to 2,5-Dimethoxybenzylmagnesium chloride. These calculations can determine bond lengths, bond angles, and the distribution of electron density.

Table 1: Calculated Structural Parameters for Phenylmagnesium Chloride (a model for the organomagnesium center)

| Parameter | Value |

|---|---|

| C-Mg Bond Length | ~2.1 Å |

| Mg-Cl Bond Length | ~2.4 Å |

| C-Mg-Cl Bond Angle | ~120° |

Note: These are representative values from computational studies on phenylmagnesium chloride and may vary slightly for 2,5-Dimethoxybenzylmagnesium chloride due to the influence of the methoxy (B1213986) substituents and the methylene (B1212753) linker.

The methoxy groups on the benzene (B151609) ring in 2,5-Dimethoxybenzylmagnesium chloride are expected to influence the electronic structure through mesomeric and inductive effects, potentially modulating the nucleophilicity of the benzylic carbon.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is a cornerstone for unraveling the complex mechanisms of Grignard reactions. These reactions can proceed through different pathways, including a polar (nucleophilic addition) mechanism and a single-electron transfer (SET) mechanism. uni-muenchen.debeilstein-journals.org The operative mechanism is often dependent on the substrate, the Grignard reagent itself, and the reaction conditions. quora.com

DFT calculations can be used to map the potential energy surface of a reaction, identifying the structures of reactants, transition states, intermediates, and products. uni-muenchen.denih.gov For the reaction of 2,5-Dimethoxybenzylmagnesium chloride with a carbonyl compound, for instance, computational modeling could elucidate the following:

The structure of the pre-reaction complex: This involves the coordination of the carbonyl oxygen to the magnesium atom of the Grignard reagent.

The transition state for the C-C bond formation: This is the highest energy point along the reaction coordinate and its structure provides crucial information about the bond-breaking and bond-forming processes. nih.gov

The nature of intermediates: This can help to distinguish between a concerted polar mechanism and a stepwise SET mechanism, which would involve radical intermediates.

Recent computational studies have highlighted the critical role of solvent molecules, showing that they are not merely a passive medium but are actively involved in the reaction mechanism by coordinating to the magnesium center and influencing its electronic properties. nih.gov

Prediction of Reactivity and Selectivity Profiles

Building on the understanding of electronic structure and reaction mechanisms, computational chemistry can be employed to predict the reactivity and selectivity of 2,5-Dimethoxybenzylmagnesium chloride.

Reactivity can be correlated with various calculated parameters, such as the energy of the Highest Occupied Molecular Orbital (HOMO). A higher HOMO energy generally indicates a greater willingness to donate electrons and thus higher nucleophilicity. The presence of two electron-donating methoxy groups on the aromatic ring is expected to increase the electron density at the benzylic carbon, potentially leading to enhanced reactivity compared to unsubstituted benzylmagnesium chloride.

Computational models can also predict selectivity, such as chemoselectivity (e.g., 1,2- vs. 1,4-addition to an α,β-unsaturated carbonyl) and stereoselectivity (the preferential formation of one stereoisomer over another). For instance, in reactions with prochiral ketones, computational modeling can help predict which face of the carbonyl will be preferentially attacked by the Grignard reagent.

Unexpected rearrangements, such as the benzyl (B1604629) to o-tolyl rearrangement observed in the reaction of benzylmagnesium halides with certain carbohydrate aldehydes, can also be investigated and rationalized using computational methods. quora.com

Quantitative Structure-Activity Relationships (QSAR) in Organomagnesium Chemistry

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their measured activity. While more commonly associated with drug discovery, QSAR principles can be applied to organomagnesium chemistry to predict the reactivity of different Grignard reagents.

In the context of 2,5-Dimethoxybenzylmagnesium chloride and related compounds, a QSAR study would involve:

A dataset of structurally related Grignard reagents: This could include various substituted benzylmagnesium halides.

Experimentally measured reactivity data: For example, reaction rates or yields for a specific reaction.

Calculation of molecular descriptors: These are numerical values that encode different aspects of the molecular structure, such as electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume), and topological indices.

Development of a mathematical model: Using statistical methods to correlate the descriptors with the observed reactivity.

While specific QSAR studies on benzylmagnesium halides are not abundant in the literature, the principles are well-established. For a series of substituted benzylmagnesium chlorides, descriptors could include Hammett parameters for the substituents, calculated HOMO energies, and steric parameters. Such a model could then be used to predict the reactivity of new, untested Grignard reagents, including those with complex substitution patterns like 2,5-Dimethoxybenzylmagnesium chloride.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| 2,5-Dimethoxybenzylmagnesium chloride |

| Tetrahydrofuran (THF) |

| Phenylmagnesium chloride |

| Benzylmagnesium chloride |

| Benzylmagnesium bromide |

| Carbonyl compounds |

| α,β-unsaturated carbonyl |

| Prochiral ketones |

Future Directions and Emerging Research Avenues

Development of More Sustainable and Efficient Synthetic Routes

The traditional synthesis of Grignard reagents, while effective, often involves volatile and flammable solvents like diethyl ether or tetrahydrofuran (B95107) (THF), and highly reactive magnesium metal. Future research will likely focus on greener and more sustainable methods for the preparation of 2,5-Dimethoxybenzylmagnesium chloride.

Key Research Objectives:

Alternative Solvent Systems: Investigation into the use of more environmentally benign solvents, such as cyclopentyl methyl ether (CPME) or 2-methyltetrahydrofuran (B130290) (2-MeTHF), which offer higher boiling points and are derived from renewable resources, is a critical area. The impact of these solvents on the stability and reactivity of 2,5-Dimethoxybenzylmagnesium chloride would need to be systematically evaluated.

Mechanochemical Synthesis: The use of ball milling to generate Grignard reagents with minimal or no solvent is a promising avenue. This technique could reduce solvent waste and potentially lead to the formation of highly reactive magnesium surfaces, facilitating a more efficient reaction with 2,5-dimethoxybenzyl chloride.

Activated Magnesium: Research into novel methods for magnesium activation, beyond the use of iodine or 1,2-dibromoethane, could lead to more efficient and reproducible syntheses. This includes the use of ultrasound (sonication) or the preparation of highly reactive Rieke magnesium.

A comparative analysis of potential sustainable synthetic routes is presented in Table 1.

| Method | Potential Advantages | Key Research Challenges |

| Alternative Solvents (e.g., CPME, 2-MeTHF) | Reduced volatility and environmental impact. | Assessing the solubility and stability of the Grignard reagent; optimizing reaction conditions. |

| Mechanochemistry (Ball Milling) | Significant reduction or elimination of solvent; potential for enhanced reactivity. | Scale-up feasibility; controlling reaction temperature and exotherms. |

| Sonication-Assisted Synthesis | Enhanced magnesium activation; potentially faster reaction rates. | Ensuring consistent and uniform application of ultrasound; equipment specialization. |

| Rieke Magnesium | Highly reactive magnesium surface; can facilitate difficult Grignard formations. | Preparation and handling of the pyrophoric Rieke magnesium slurry. |

Table 1: Comparison of Potential Sustainable Synthetic Routes for 2,5-Dimethoxybenzylmagnesium chloride

Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

Potential Catalytic Approaches:

Transition Metal Catalysis: The use of iron, copper, or nickel catalysts in cross-coupling reactions with 2,5-Dimethoxybenzylmagnesium chloride could provide access to a wider range of substituted aromatic compounds. Research would focus on developing ligands that can fine-tune the catalytic activity and prevent homo-coupling of the Grignard reagent.

Chiral Ligands for Asymmetric Synthesis: The development of novel chiral ligands for use in catalytic amounts could enable highly enantioselective additions of 2,5-Dimethoxybenzylmagnesium chloride to prochiral electrophiles, such as aldehydes and ketones.

Frustrated Lewis Pairs (FLPs): The application of FLPs to activate substrates towards nucleophilic attack by 2,5-Dimethoxybenzylmagnesium chloride represents a new frontier. This could enable previously challenging transformations, such as the dearomatization of heterocycles.

Integration into Flow Chemistry and Automated Synthesis Platforms

The integration of Grignard reagent synthesis and utilization into continuous flow systems offers significant advantages in terms of safety, scalability, and reproducibility. mdpi.com Future work will focus on adapting the synthesis and subsequent reactions of 2,5-Dimethoxybenzylmagnesium chloride to these platforms.

Key Aspects of Flow Chemistry Integration:

Packed-Bed Reactors: The use of columns packed with magnesium turnings can allow for the continuous generation of 2,5-Dimethoxybenzylmagnesium chloride, which can then be directly streamed into a second reactor to react with an electrophile. researchgate.net This minimizes the handling of the reactive Grignard solution.

Microreactor Technology: Microreactors provide excellent heat and mass transfer, allowing for precise control over the exothermic formation of the Grignard reagent. researchgate.net This enhanced control can lead to higher yields and purity.

Automated Optimization: Automated synthesis platforms can be used to rapidly screen reaction conditions, such as temperature, residence time, and reagent stoichiometry, to quickly identify the optimal parameters for reactions involving 2,5-Dimethoxybenzylmagnesium chloride.

A hypothetical automated optimization workflow is outlined in Table 2.

| Parameter | Range for Optimization | Monitored Output |

| Temperature (°C) | 0 - 60 | Product Yield (%), Impurity Profile (%) |

| Residence Time (min) | 1 - 20 | Conversion of Starting Material (%) |

| Reagent Stoichiometry | 1.0 - 2.0 equivalents | Selectivity for Desired Product |

Table 2: Parameters for Automated Optimization of a Flow Reaction with 2,5-Dimethoxybenzylmagnesium chloride

Unexplored Reactivity Patterns and Synthetic Transformations

The unique electronic properties imparted by the two methoxy (B1213986) groups on the aromatic ring of 2,5-Dimethoxybenzylmagnesium chloride suggest the potential for novel reactivity patterns that have yet to be fully explored.

Areas for Investigation:

Ortho-Functionalization: The presence of the methoxy groups may facilitate directed ortho-metalation reactions, allowing for subsequent functionalization at the positions adjacent to the methoxy groups.

Single-Electron Transfer (SET) Pathways: The electron-rich nature of the aromatic ring could promote SET pathways in reactions with certain electrophiles, leading to unexpected products. Investigating these pathways could open up new synthetic avenues.

Reactions with Atypical Electrophiles: A systematic study of the reactivity of 2,5-Dimethoxybenzylmagnesium chloride with a broader range of electrophiles, beyond simple carbonyls and alkyl halides, could uncover novel transformations. This includes reactions with nitriles, imines, and strained ring systems.

Advanced Characterization Techniques for Mechanistic Elucidation

A deeper understanding of the structure and behavior of 2,5-Dimethoxybenzylmagnesium chloride in solution is crucial for optimizing its use and discovering new applications. Advanced analytical techniques can provide unprecedented insight into its formation and reactivity.

Applicable Characterization Methods:

In Situ Spectroscopy: Techniques such as in situ Infrared (IR) and Raman spectroscopy can be used to monitor the formation of the Grignard reagent in real-time, providing kinetic data and helping to identify key intermediates.

Variable Temperature Nuclear Magnetic Resonance (VT-NMR): VT-NMR studies can be employed to investigate the Schlenk equilibrium for 2,5-Dimethoxybenzylmagnesium chloride, providing information on the relative concentrations of the Grignard reagent and the corresponding diorganomagnesium species in different solvents.

Computational Modeling: Density Functional Theory (DFT) calculations can be used to model the structure of the Grignard reagent, its aggregation state, and the transition states of its reactions. This can help to rationalize observed reactivity and predict the outcomes of new transformations.

Q & A

Basic: What are the critical considerations for synthesizing 2,5-Dimethoxybenzylmagnesium chloride to ensure high yield and purity?

Methodological Answer:

- Reagent Preparation : Use freshly activated magnesium turnings and anhydrous tetrahydrofuran (THF) to initiate the Grignard reaction. Ensure stoichiometric equivalence between the aryl halide (e.g., 2,5-dimethoxybenzyl chloride) and magnesium .

- Moisture Control : Conduct reactions under inert atmosphere (N₂ or Ar) using Schlenk-line techniques to prevent hydrolysis. Traces of water can lead to proto-decomposition, reducing yield .

- Temperature Optimization : Maintain a reaction temperature between 25–40°C. Excessive heat can promote side reactions (e.g., Wurtz coupling), while low temperatures slow initiation.

- Quenching Protocol : Quench excess reagent with saturated NH₄Cl solution to avoid violent exotherms.

Basic: How should 2,5-Dimethoxybenzylmagnesium chloride be handled and stored to maintain stability and prevent decomposition?

Methodological Answer:

- Storage : Store solutions in anhydrous THF at -20°C under inert gas. Avoid exposure to moisture or oxygen, which degrade the reagent into 2,5-dimethoxybenzyl alcohol or dimeric byproducts .

- Safety Protocols : Use flame-resistant clothing and inspect gloves for integrity before handling. Avoid skin/eye contact due to corrosive properties (GHS Category 1B) .

- Transport : Seal containers with PTFE-lined caps and label with hazard codes (e.g., UN 2924 for flammable liquids) .

Basic: What spectroscopic techniques are most effective for characterizing 2,5-Dimethoxybenzylmagnesium chloride, and what key spectral features indicate successful synthesis?

Methodological Answer:

- ¹H NMR : In THF-d₈, the benzyl protons adjacent to Mg appear as a singlet at δ 4.2–4.5 ppm. Aromatic protons (2,5-OCH₃ substitution) show doublets at δ 6.7–7.1 ppm .

- IR Spectroscopy : Look for C-O stretching bands (~1250 cm⁻¹) from methoxy groups and absence of O-H stretches (3300–3500 cm⁻¹), confirming anhydrous conditions .

- Mass Spectrometry : ESI-MS in negative ion mode may show [M-Cl]⁻ peaks. Validate with isotopic patterns matching Mg (m/z 24–26) .

Advanced: How can competing side reactions (e.g., homocoupling or oxidation) be minimized during nucleophilic additions using 2,5-Dimethoxybenzylmagnesium chloride?

Methodological Answer:

- Catalytic Additives : Introduce Cu(I) salts (e.g., CuCN) to suppress homocoupling via single-electron transfer mechanisms, directing reactivity toward cross-coupling .

- Solvent Selection : Use ethereal solvents (THF, Et₂O) with low dielectric constants to stabilize the Grignard reagent and reduce radical-mediated pathways.

- Oxygen Scavengers : Add molecular sieves or distil solvents over Na/benzophenone to eliminate dissolved O₂, preventing oxidation to diaryl ketones.

Advanced: What strategies are recommended for analyzing and resolving discrepancies in reaction outcomes when using 2,5-Dimethoxybenzylmagnesium chloride under varying solvent systems?

Methodological Answer:

- Controlled Experiments : Compare yields and byproducts in THF vs. Et₂O. Polar aprotic solvents like THF enhance nucleophilicity but may increase enolate formation in ketone substrates.

- Kinetic Profiling : Use in-situ IR or Raman spectroscopy to monitor reaction progress and identify intermediates (e.g., aryl-Mg-Cl aggregates) .

- Computational Modeling : Apply DFT calculations (e.g., Gaussian) to predict solvent effects on transition states and optimize solvent/reagent ratios .

Advanced: What mechanistic insights explain the regioselectivity observed in 2,5-Dimethoxybenzylmagnesium chloride-mediated arylations, and how can computational methods validate these findings?

Methodological Answer:

- Electronic Effects : The electron-donating methoxy groups activate the para position of the benzyl ring, directing nucleophilic attack to electron-deficient substrates (e.g., carbonyls) .

- Steric Considerations : Ortho-methoxy groups hinder approach to sterically crowded electrophiles, favoring meta-addition in bulky systems.

- Validation : Perform NBO (Natural Bond Orbital) analysis to map charge distribution and Hirshfeld surfaces to visualize steric interactions . Cross-reference with experimental XRD data (e.g., SHELXL refinement) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.